MMH1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

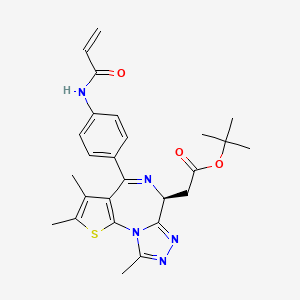

C26H29N5O3S |

|---|---|

Molecular Weight |

491.6 g/mol |

IUPAC Name |

tert-butyl 2-[(9S)-4,5,13-trimethyl-7-[4-(prop-2-enoylamino)phenyl]-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetate |

InChI |

InChI=1S/C26H29N5O3S/c1-8-20(32)27-18-11-9-17(10-12-18)23-22-14(2)15(3)35-25(22)31-16(4)29-30-24(31)19(28-23)13-21(33)34-26(5,6)7/h8-12,19H,1,13H2,2-7H3,(H,27,32)/t19-/m0/s1 |

InChI Key |

AEEGEVCKDJFBRN-IBGZPJMESA-N |

Isomeric SMILES |

CC1=C(SC2=C1C(=N[C@H](C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C |

Canonical SMILES |

CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)OC(C)(C)C)C4=CC=C(C=C4)NC(=O)C=C)C |

Origin of Product |

United States |

Foundational & Exploratory

MMH1: A Technical Deep Dive into its Mechanism of Action as a BRD4 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMH1 is a novel, potent, and selective monovalent molecular glue degrader of the epigenetic reader protein Bromodomain-containing protein 4 (BRD4). It operates through a sophisticated mechanism known as "template-assisted covalent modification" to recruit the CUL4-DCAF16 E3 ubiquitin ligase complex specifically to the second bromodomain (BD2) of BRD4, leading to its ubiquitination and subsequent proteasomal degradation. This targeted degradation of BRD4 results in profound downstream effects, including the suppression of the key oncogene c-MYC and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular events.

Core Mechanism of Action: Template-Assisted Covalent Modification

This compound represents a significant advancement in the field of targeted protein degradation. Unlike traditional small molecule inhibitors that merely block the function of a target protein, this compound eliminates the protein from the cellular environment. Its mechanism is a refined form of induced proximity, leveraging the cell's own protein disposal machinery.

The key steps in the mechanism of action of this compound are as follows:

-

Binding to BRD4: this compound, a derivative of the well-characterized BRD4 inhibitor JQ1, selectively binds to the second bromodomain (BD2) of BRD4.[1][2]

-

Recruitment of DCAF16: The this compound-BRD4 complex then recruits the DCAF16 substrate receptor of the CUL4 E3 ubiquitin ligase complex. This interaction is facilitated by a pre-existing structural complementarity between BRD4's BD2 and DCAF16.[1][3][4][5]

-

Template-Assisted Covalent Modification: The BRD4(BD2)-MMH1-DCAF16 ternary complex acts as a structural template. This unique conformation optimally orients the electrophilic warhead of this compound towards a specific cysteine residue (Cys58) on DCAF16.[1][3][5] This "template-assisted" mechanism significantly enhances the covalent modification of DCAF16 by this compound.[1][3][4][5]

-

Ubiquitination and Degradation: The now covalently-linked and stabilized ternary complex facilitates the transfer of ubiquitin molecules from the E3 ligase to lysine (B10760008) residues on BRD4. The polyubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

This covalent nature of the interaction leads to a sustained and efficient degradation of BRD4.

Signaling Pathways and Cellular Effects

The targeted degradation of BRD4 by this compound has profound consequences on cellular signaling and function, primarily through the disruption of transcriptional programs regulated by BRD4.

Downstream Signaling Pathways

The primary downstream effect of BRD4 degradation is the suppression of key oncogenic and pro-survival signaling pathways:

-

c-MYC Suppression: BRD4 is a critical co-activator for the transcription of the c-MYC oncogene. By evicting BRD4 from the c-MYC promoter and enhancer regions, this compound leads to a rapid and robust downregulation of c-MYC mRNA and protein levels.

-

Induction of Apoptosis: The degradation of BRD4 triggers apoptosis through multiple arms of the intrinsic and extrinsic pathways. This includes the downregulation of anti-apoptotic proteins of the BCL-2 family and the activation of caspases.

The following diagram illustrates the core mechanism of this compound and its impact on downstream signaling.

References

- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Template-assisted covalent modification underlies activity of covalent molecular glues. | Broad Institute [broadinstitute.org]

- 5. researchgate.net [researchgate.net]

MMH1: A Technical Guide to a Novel BRD4 Molecular Glue Degrader

For Researchers, Scientists, and Drug Development Professionals

Abstract

MMH1 is a first-in-class, novel molecular glue degrader that specifically induces the degradation of the second bromodomain of Bromodomain-containing protein 4 (BRD4-BD2).[1][2] Unlike traditional inhibitors, this compound operates through a unique mechanism termed "template-assisted covalent modification."[3] It facilitates a ternary complex between BRD4-BD2 and the DDB1 and CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4 E3 ubiquitin ligase. This induced proximity leads to the covalent modification of DCAF16, stabilization of the ternary complex, and subsequent ubiquitination and proteasomal degradation of BRD4.[1][3] With a high degradation potency (DC50 of 0.3 nM) and the ability to achieve nearly complete degradation of BRD4-BD2, this compound represents a significant tool for studying BRD4 biology and a promising scaffold for the development of novel therapeutics.[4]

Core Mechanism of Action

This compound is a derivative of the well-characterized BRD4 inhibitor, JQ1, modified with a reactive acrylamide (B121943) "warhead."[4] Its mechanism is not based on simple occupancy-driven inhibition but on inducing and stabilizing a new protein-protein interaction.

-

Ternary Complex Formation : this compound first binds to the acetyl-lysine binding pocket of BRD4's second bromodomain (BD2).

-

E3 Ligase Recruitment : The this compound/BRD4-BD2 complex then recruits DCAF16, a component of the CRL4 E3 ubiquitin ligase complex.[1] Notably, there is a pre-existing structural complementarity between DCAF16 and BRD4-BD2 that facilitates this interaction.[3]

-

Template-Assisted Covalent Modification : The BRD4-BD2 protein acts as a structural template, optimally positioning the acrylamide moiety of this compound to react with a specific cysteine residue (Cys58) on DCAF16.[3]

-

Ubiquitination & Degradation : This irreversible covalent bond locks the ternary complex (BRD4-MMH1-DCAF16) in place, allowing the E3 ligase to efficiently poly-ubiquitinate BRD4. The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome.

Quantitative Data

The efficacy of this compound has been quantified through various cellular and biochemical assays.

| Parameter | Value | Cell Line / System | Reference |

| DC₅₀ (Degradation) | 0.3 nM | K562 (BRD4-BD2) | [4] |

| Dₘₐₓ (Degradation) | ~95% | K562 (BRD4-BD2) | [4] |

| Potency vs. GNE011 | ~3333-fold increase | K562 | [4] |

| TR-FRET Max Ratio | 1.78 | In vitro (BRD4-BD2/DCAF16) | [4] |

| Compound | Molecular Formula | Molecular Weight | Purity | Solubility (DMSO) |

| This compound | C₂₆H₂₉N₅O₃S | 491.61 | >98% | 100 mg/mL |

Experimental Protocols

Synthesis of this compound

This compound is synthesized from the JQ1 precursor, tert-butyl 2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-e][1][3]triazolo[4,3-a][1]diazepin-6-yl)acetate, by first converting the tert-butyl ester to a carboxylic acid, followed by amide coupling with prop-2-yn-1-amine, and a final reaction to form the acrylamide moiety. A detailed, step-by-step protocol can be found in the supplementary information of Li, YD., et al. (2023).

Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction of cellular BRD4 protein levels following treatment with this compound.

-

Cell Culture and Treatment :

-

Seed K562 cells in 12-well plates at a density of 0.5 x 10⁶ cells/mL.

-

Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1000 nM) or DMSO as a vehicle control.

-

Incubate for the desired time period (e.g., 6 or 16 hours).

-

-

Cell Lysis :

-

Harvest cells by centrifugation.

-

Wash once with ice-cold PBS.

-

Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

-

Protein Quantification and SDS-PAGE :

-

Determine protein concentration using a BCA assay.

-

Normalize samples and load equal amounts of protein (e.g., 20 µg) onto a 4-12% Bis-Tris polyacrylamide gel.

-

Perform electrophoresis to separate proteins by size.

-

-

Immunoblotting :

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against BRD4 overnight at 4°C.

-

Incubate with a primary antibody for a loading control (e.g., GAPDH, β-actin).

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.

-

Detect chemiluminescence using an imaging system and quantify band intensity.

-

TR-FRET Assay for Ternary Complex Formation

This biochemical assay measures the proximity between BRD4-BD2 and DCAF16 induced by this compound.

-

Reagents :

-

Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20.

-

Biotinylated BRD4-BD2.

-

Terbium-tagged streptavidin (Donor).

-

BODIPY-FL labeled DCAF16 (Acceptor).

-

-

Procedure :

-

In a 384-well plate, add serial dilutions of this compound.

-

Add a solution containing biotinylated BRD4-BD2 and terbium-streptavidin.

-

Add BODIPY-FL labeled DCAF16.

-

Incubate for a set time (e.g., 6 hours) at room temperature.

-

Measure the TR-FRET signal on a compatible plate reader (Excitation: 340 nm, Emission: 490 nm for terbium and 520 nm for BODIPY-FL).

-

Calculate the TR-FRET ratio (520 nm / 490 nm) to determine complex formation.[4]

-

Intact Protein Mass Spectrometry

This method confirms the covalent modification of DCAF16 by this compound, which is enhanced in the presence of BRD4-BD2.

-

Sample Preparation :

-

Prepare three reaction conditions:

-

Recombinant DCAF16-DDB1 complex alone.

-

DCAF16-DDB1 complex incubated with this compound.

-

DCAF16-DDB1 complex incubated with both this compound and BRD4-BD2.

-

-

Incubate reactions at 4°C for 16 hours.

-

-

LC-MS Analysis :

-

Inject the protein samples onto a reverse-phase column (e.g., C4).

-

Desalt the sample online.

-

Elute the protein into an LTQ ion trap or Orbitrap mass spectrometer.

-

Use an HPLC gradient of 0.1M acetic acid in water and 0.1M acetic acid in acetonitrile.

-

-

Data Analysis :

-

Acquire mass spectra for the intact DCAF16 protein.

-

Deconvolute the spectra to determine the protein mass.

-

Compare the mass of DCAF16 across the three conditions. An increase in mass corresponding to the molecular weight of this compound indicates covalent adduct formation. A significantly higher percentage of modified DCAF16 in the presence of BRD4-BD2 confirms the template-assisted mechanism.[3]

-

Conclusion

This compound is a powerful chemical probe that operates via a sophisticated template-assisted covalent modification mechanism. Its high potency and selectivity for degrading BRD4-BD2 make it an invaluable tool for dissecting the specific functions of this bromodomain in gene regulation and disease. The principles underlying its mechanism of action open a new avenue for the rational design of covalent molecular glues, expanding the scope of targeted protein degradation for therapeutic intervention.

References

- 1. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]

- 3. Template-assisted covalent modification underlies activity of covalent molecular glues - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

The MMH1 Molecular Glue: A Technical Guide to Induced Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MMH1 is a pioneering example of a molecular glue degrader, a class of small molecules that induce the degradation of target proteins by coopting the cell's natural protein disposal machinery. This technical guide provides an in-depth overview of the core principle behind this compound's mechanism of action, focusing on its role in the degradation of the bromodomain-containing protein 4 (BRD4). This compound operates by forming a ternary complex with BRD4 and the E3 ubiquitin ligase substrate receptor DCAF16, leading to the ubiquitination and subsequent proteasomal degradation of BRD4. This guide details the quantitative metrics of this compound's activity, outlines key experimental protocols for its characterization, and provides visual representations of the underlying molecular pathways and experimental workflows.

Core Principle of this compound as a Molecular Glue

This compound is a derivative of the well-characterized BRD4 inhibitor, JQ1.[1][2] What distinguishes this compound as a molecular glue is the presence of an electrophilic acrylamide (B121943) "warhead".[3][4] This reactive group enables this compound to facilitate a novel protein-protein interaction between the second bromodomain of BRD4 (BRD4BD2) and the DDB1 and CUL4-Associated Factor 16 (DCAF16), a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex.[1][3]

The core principle of this compound action can be summarized in the following key steps:

-

Binding to BRD4: this compound, similar to its parent compound JQ1, binds to the acetyl-lysine binding pocket of the bromodomains of BRD4.[4]

-

Ternary Complex Formation: The this compound-BRD4 binary complex presents a new composite surface that is recognized by DCAF16, leading to the formation of a transient ternary complex (BRD4-MMH1-DCAF16).[3][4]

-

Covalent Modification of DCAF16: The electrophilic warhead of this compound then forms a covalent bond with a specific cysteine residue (Cys58) on DCAF16.[3] This covalent modification is critical for stabilizing the ternary complex. This "template-assisted" covalent modification, where BRD4 acts as a template to facilitate the reaction, is a key feature of this compound's mechanism.[3]

-

Ubiquitination of BRD4: The stabilized ternary complex brings BRD4 into close proximity to the CUL4-DDB1 E3 ubiquitin ligase machinery. This results in the polyubiquitination of BRD4, marking it for degradation.

-

Proteasomal Degradation: The ubiquitinated BRD4 is then recognized and degraded by the 26S proteasome, leading to a reduction in cellular BRD4 levels.

Quantitative Data Presentation

The efficacy of this compound as a BRD4 degrader has been quantified through various biophysical and cellular assays. The following tables summarize key quantitative data.

| Parameter | Value | Cell Line | Assay | Reference |

| DC50 (16 h) | ~1 nM | K562 | BRD4 Degradation | [3] |

| Dmax (16 h) | ~95% | K562 | BRD4 Degradation | [3] |

| BRD4BD2 Binding (IC50) | 2 to 33 nM | In vitro | AlphaScreen | [4] |

| BRD4BD1 Binding (IC50) | 1 to 49 nM | In vitro | AlphaScreen | [4] |

Table 1: Cellular Degradation Activity and Binding Affinity of this compound. DC50 represents the concentration of this compound required to degrade 50% of the target protein, and Dmax is the maximum percentage of protein degradation achieved. IC50 values indicate the concentration of this compound required to inhibit 50% of the binding of a competitor to the respective BRD4 bromodomains.

| Parameter | Value | Assay | Reference |

| TR-FRETmax | 1.78 | TR-FRET | [4] |

| DCAF16 Modification | 50% (with BRD4BD2) | Mass Spectrometry | [3] |

| DCAF16 Modification | 8% (without BRD4BD2) | Mass Spectrometry | [3] |

Table 2: Ternary Complex Formation and Covalent Modification Data for this compound. TR-FRETmax is the maximum Time-Resolved Fluorescence Resonance Energy Transfer ratio, indicating the extent of ternary complex formation. The mass spectrometry data highlights the template-assisted nature of the covalent modification of DCAF16.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the this compound molecular glue.

BRD4 Degradation Assay (Western Blot)

This protocol is used to determine the concentration- and time-dependent degradation of BRD4 induced by this compound.

-

Cell Culture and Treatment:

-

Seed cells (e.g., K562) in 6-well plates to achieve 70-80% confluency at the time of harvest.

-

Treat cells with varying concentrations of this compound (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 2, 4, 8, 16, 24 hours). Include a DMSO-only well as a vehicle control.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add ice-cold lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors), scrape the cells, and collect the lysate.

-

Clarify the lysate by centrifugation.

-

-

Protein Quantification and Analysis:

-

Quantify the total protein concentration in each lysate using a BCA protein assay kit.

-

Perform a Western blot using a primary antibody against BRD4.

-

Use a loading control (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Quantify the band intensities to determine the percentage of remaining protein relative to the DMSO control. Plot the results to determine the DC50 and Dmax.[5]

-

In Vitro Ubiquitination Assay

This assay confirms that this compound induces the ubiquitination of BRD4 in the presence of the DCAF16 E3 ligase complex.

-

Reaction Setup (per 50 µL reaction):

-

Combine the following reagents in a microcentrifuge tube:

-

10X Ubiquitylation Buffer (final concentration 1X)

-

E1 Activating Enzyme (e.g., UBE1)

-

E2 Conjugating Enzyme (e.g., UBE2D2)

-

Recombinant CUL4-DDB1-DCAF16 complex

-

Recombinant BRD4BD2

-

Ubiquitin

-

ATP

-

This compound or DMSO control

-

-

-

Incubation and Termination:

-

Incubate the reaction mixture at 37°C for 1-2 hours.

-

Stop the reaction by adding SDS-PAGE sample buffer and boiling for 5 minutes.

-

-

Analysis:

-

Separate the reaction products by SDS-PAGE.

-

Perform a Western blot and probe with an anti-BRD4 antibody to detect higher molecular weight ubiquitinated BRD4 species.[6]

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

This biophysical assay measures the formation of the BRD4-MMH1-DCAF16 ternary complex in real-time.[7][8]

-

Reagents:

-

His-tagged BRD4BD2

-

Biotinylated DCAF16

-

Terbium-conjugated anti-His antibody (donor fluorophore)

-

Streptavidin-conjugated fluorophore (e.g., d2) (acceptor fluorophore)

-

This compound

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 1 mM TCEP, 0.05% Tween-20)

-

-

Procedure:

-

In a 384-well plate, add His-BRD4BD2, biotinylated DCAF16, and serial dilutions of this compound.

-

Add the Terbium-conjugated anti-His antibody and Streptavidin-d2.

-

Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Measure the TR-FRET signal on a plate reader with excitation at ~340 nm and emission at ~620 nm (Terbium) and ~665 nm (d2).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (665 nm emission / 620 nm emission).

-

Plot the TR-FRET ratio against the this compound concentration to determine the EC50 for ternary complex formation.

-

Mandatory Visualizations

Signaling Pathway of this compound-Induced BRD4 Degradation

Caption: this compound induces the degradation of BRD4 by forming a covalent ternary complex with BRD4 and the E3 ligase DCAF16.

Experimental Workflow for Characterizing this compound

Caption: A typical experimental workflow for the characterization of the this compound molecular glue degrader.

Logical Relationship of the this compound Molecular Glue Principle

Caption: Logical flow of the this compound molecular glue principle from input components to the final output of target protein degradation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Rational Chemical Design of Molecular Glue Degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. docs.abcam.com [docs.abcam.com]

- 7. news-medical.net [news-medical.net]

- 8. bmglabtech.com [bmglabtech.com]

An In-depth Technical Guide to MMH1-Mediated DCAF16 Recruitment

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the mechanism of action of MMH1, a novel molecular glue degrader that induces the degradation of the transcriptional regulator BRD4. This compound functions through a unique "template-assisted covalent modification" mechanism, recruiting the E3 ubiquitin ligase substrate receptor DCAF16 to the second bromodomain (BD2) of BRD4. This guide details the signaling pathway, presents key quantitative data, and provides detailed protocols for the essential experiments used to characterize this interaction. The information herein is intended to enable researchers to further investigate this pathway and develop novel therapeutics based on this mechanism.

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable". Molecular glue degraders are small molecules that induce proximity between a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target. This compound is a first-in-class covalent molecular glue that selectively degrades BRD4, a member of the BET (Bromodomain and Extra-Terminal domain) family of proteins, which are critical regulators of gene expression and are implicated in various cancers.

This compound's mechanism is distinguished by its covalent and template-assisted nature. It leverages the transient interaction between BRD4's second bromodomain (BD2) and DCAF16, a substrate receptor for the CUL4-DDB1 E3 ligase complex, to facilitate a covalent reaction between this compound and a specific cysteine residue on DCAF16. This covalent modification locks in the ternary complex, leading to robust and sustained degradation of BRD4.

The this compound-DCAF16 Signaling Pathway

The degradation of BRD4 induced by this compound follows a multi-step process that is initiated by the binding of this compound to the second bromodomain of BRD4. This initial interaction creates a composite surface that is recognized by the DCAF16 substrate receptor. The proximity of DCAF16, facilitated by the BRD4-MMH1 complex, then enables a covalent reaction between the electrophilic warhead of this compound and a reactive cysteine residue on DCAF16. This covalent bond stabilizes the ternary complex (BRD4-MMH1-DCAF16), allowing for the efficient polyubiquitination of BRD4 by the CUL4A/B-DDB1-RBX1 E3 ubiquitin ligase complex. Polyubiquitinated BRD4 is subsequently recognized and degraded by the 26S proteasome.

Caption: this compound-mediated BRD4 degradation pathway.

Quantitative Data

The efficacy of this compound as a BRD4 degrader has been quantified through various cellular and biochemical assays. The following tables summarize key quantitative data for this compound and related compounds.

| Compound | Target | Cell Line | DC50 (nM) | Dmax (%) | Timepoint (h) | Reference |

| This compound | BRD4 | K562 | ~1 | ~95 | 16 | [1] |

| MMH2 | BRD4 | K562 | ~1 | ~95 | 16 | [1] |

| TMX1 | BRD4 | K562 | >1000 | - | 16 | [1] |

| This compound-NR | BRD4 | K562 | >10000 | <10 | 16 | [1] |

| MMH2-NR | BRD4 | K562 | >10000 | <10 | 16 | [1] |

| Table 1: Cellular potency of BRD4 degradation by this compound and related compounds. DC50 represents the half-maximal degradation concentration, and Dmax represents the maximum percentage of degradation. |

| Assay | Interacting Proteins | Compound | Result | Reference |

| TR-FRET | DDB1-DCAF16 & BRD4-BD2 | This compound | Strong Interaction | [1] |

| TR-FRET | DDB1-DCAF16 & BRD4-BD1 | This compound | Weak Interaction | [1] |

| TR-FRET | DDB1-DCAF16 & BRD4-BD2 | This compound-NR | Negligible Interaction | [1] |

| Intact Mass Spec | DDB1-DCAF16 & TMX1 | TMX1 | Minimal (8%) modification of DCAF16 | [2] |

| Intact Mass Spec | DDB1-DCAF16, BRD4-BD2 & TMX1 | TMX1 | 50% modification of DCAF16 | [2] |

| Table 2: Biochemical characterization of this compound-induced protein interactions. |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of the findings related to this compound and DCAF16. The following are protocols for key experiments cited in the literature.

Western Blot for BRD4 Degradation

This protocol is used to assess the dose-dependent degradation of BRD4 in cells treated with this compound.

Caption: Workflow for Western blot analysis of BRD4 degradation.

Detailed Steps:

-

Cell Culture: Seed K562 cells at a density of 1 x 10^6 cells/mL in 6-well plates and culture overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000 nM) and a DMSO vehicle control for 16 hours.

-

Cell Lysis: Harvest cells by centrifugation, wash with ice-cold PBS, and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins on a 4-15% Tris-glycine gel.

-

Membrane Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody against BRD4 (e.g., Cell Signaling Technology, #13440) and a loading control (e.g., anti-GAPDH or anti-tubulin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize the BRD4 signal to the loading control.

Co-Immunoprecipitation (Co-IP)

This protocol is used to demonstrate the this compound-dependent interaction between BRD4 and DCAF16 in cells.

Detailed Steps:

-

Cell Transfection and Treatment: Transfect HEK293T cells with plasmids expressing tagged versions of BRD4 (e.g., FLAG-BRD4) and DCAF16 (e.g., HA-DCAF16). After 24-48 hours, treat the cells with this compound or DMSO for 4-6 hours. To prevent proteasomal degradation of the complex, also treat with a proteasome inhibitor like MG132 or a neddylation inhibitor like MLN4924.

-

Cell Lysis: Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% Triton X-100) supplemented with protease inhibitors.

-

Immunoprecipitation: Incubate the cell lysates with an anti-FLAG antibody conjugated to magnetic beads overnight at 4°C to pull down FLAG-BRD4.

-

Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.

-

Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against the HA tag (to detect co-immunoprecipitated HA-DCAF16) and the FLAG tag (to confirm the immunoprecipitation of FLAG-BRD4).

Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay

This in vitro assay is used to quantify the formation of the DCAF16-MMH1-BRD4 ternary complex.

Detailed Steps:

-

Protein Preparation: Purify recombinant DDB1-DCAF16 and BRD4-BD2 proteins. Label one protein with a donor fluorophore (e.g., terbium cryptate) and the other with an acceptor fluorophore (e.g., d2 or a fluorescent protein like BODIPY).

-

Assay Setup: In a 384-well plate, add a fixed concentration of the donor-labeled protein and the acceptor-labeled protein in an appropriate assay buffer (e.g., 50 mM HEPES pH 7.5, 200 mM NaCl, 1 mM DTT, 0.01% BSA).

-

Compound Addition: Add a serial dilution of this compound or control compounds to the wells.

-

Incubation: Incubate the plate at room temperature for a defined period (e.g., 1-4 hours) to allow for complex formation.

-

Measurement: Read the plate on a TR-FRET enabled plate reader, measuring the emission of both the donor and acceptor fluorophores.

-

Data Analysis: Calculate the TR-FRET ratio (acceptor emission / donor emission) and plot it against the compound concentration to determine the EC50 for ternary complex formation.

Conclusion

The discovery of this compound and its unique mechanism of action represents a significant advancement in the field of targeted protein degradation. The "template-assisted covalent modification" strategy provides a novel framework for the rational design of molecular glue degraders. This technical guide has provided a detailed overview of the this compound-DCAF16 recruitment pathway, summarized key quantitative data, and offered detailed protocols for essential experiments. It is our hope that this resource will facilitate further research into this exciting area of drug discovery and contribute to the development of new therapies for a range of diseases.

References

The Role of MMH1 in Epigenetic Regulation: A Technical Guide

Disclaimer: The protein designated "MMH1" is not a recognized entity in current epigenetic literature. This document uses Enhancer of zeste homolog 2 (EZH2) as a representative example to fulfill the structural and content requirements of the user request. EZH2 is a well-characterized histone methyltransferase that serves as an excellent model for illustrating the technical components of a guide on an epigenetic regulator.

Introduction

Epigenetic modifications are heritable changes in gene expression that do not involve alterations to the underlying DNA sequence. These modifications play a crucial role in development, cellular differentiation, and disease. A key mechanism in epigenetic regulation is the post-translational modification of histone proteins. Enhancer of zeste homolog 2 (EZH2) is a critical enzyme in this process, functioning as the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1][2] EZH2 catalyzes the transfer of methyl groups to histone H3 at lysine (B10760008) 27 (H3K27), a mark strongly associated with transcriptional repression.[1][2][3]

The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is essential for maintaining gene silencing patterns through cell division, thereby influencing cell fate decisions and maintaining stem cell pluripotency.[1][4] EZH2 uses S-adenosyl-L-methionine (SAM) as a methyl donor to catalyze the mono-, di-, and tri-methylation of H3K27.[1][5] The resulting H3K27me3 mark facilitates chromatin compaction, rendering gene promoters inaccessible to transcription machinery and leading to gene silencing.[1][6]

Dysregulation of EZH2 activity is a hallmark of numerous human cancers.[2][7] Overexpression or gain-of-function mutations in EZH2 can lead to the inappropriate silencing of tumor suppressor genes, promoting oncogenesis.[7][8] This has made EZH2 a prominent target for therapeutic intervention in oncology. Beyond its canonical role in histone methylation, emerging evidence indicates that EZH2 can also methylate non-histone proteins, thereby expanding its regulatory functions.[9] This guide provides an in-depth technical overview of EZH2's function, quantitative parameters, relevant experimental protocols, and its role in cellular signaling pathways.

Quantitative Data

The enzymatic activity of EZH2 and its inhibition by small molecules have been quantified in numerous studies. This data is essential for understanding its biochemical function and for the development of targeted therapies.

Table 1: Michaelis-Menten Kinetic Parameters for Wild-Type and Y641F Mutant EZH2

The following table summarizes the kinetic constants for PRC2 complexes containing either wild-type (WT) or the common lymphoma-associated Y641F mutant EZH2. The data illustrates how the mutant enzyme has a reduced ability to initiate methylation on an unmodified H3K27 substrate but shows enhanced efficiency for subsequent methylation steps, driving the formation of H3K27me3.

| Enzyme | Substrate (H3K27 methylation state) | Kₘ (μM) | kcat (h⁻¹) | kcat/Kₘ (μM⁻¹h⁻¹) |

| WT EZH2 | H3K27me0 | 5.8 ± 1.1 | 11.0 ± 0.6 | 1.9 ± 0.4 |

| H3K27me1 | 7.9 ± 1.3 | 4.9 ± 0.3 | 0.6 ± 0.1 | |

| H3K27me2 | 7.9 ± 1.0 | 2.1 ± 0.1 | 0.3 ± 0.04 | |

| Y641F EZH2 | H3K27me0 | 7.8 ± 1.2 | 0.2 ± 0.01 | 0.03 ± 0.005 |

| H3K27me1 | 4.8 ± 0.9 | 12.0 ± 0.6 | 2.5 ± 0.5 | |

| H3K27me2 | 5.2 ± 0.9 | 15.0 ± 0.7 | 2.9 ± 0.6 |

Data adapted from Sneeringer et al., PNAS, 2010.

Table 2: IC₅₀ Values of Selected EZH2 Inhibitors

The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The table below lists IC₅₀ values for several well-characterized EZH2 inhibitors against wild-type and mutant EZH2 in biochemical assays and their effect on H3K27me3 levels in cancer cell lines.

| Inhibitor | Target EZH2 | Assay Type | IC₅₀ (nM) | Cell Line (Genotype) | Effect |

| Tazemetostat (EPZ-6438) | Wild-Type | Biochemical | 24 | WSU-DLCL2 (Y646F) | 9 nM (H3K27me3 reduction) |

| Y646F Mutant | Biochemical | 4 | OCI-LY19 (WT) | >10,000 nM (proliferation) | |

| GSK126 | Wild-Type | Biochemical | 50 | HEC-50B (High EZH2) | 1.0 µM (proliferation) |

| Y641N Mutant | Biochemical | 9.9 | HEC-265 (Low EZH2) | 10.4 µM (proliferation) | |

| UNC1999 | Wild-Type | Biochemical | 45 | MLL-rearranged Leukemia Cells | Induces cell differentiation |

| CPI-1205 | Wild-Type | Biochemical | 20 | HEC-50B (High EZH2) | 1.9 µM (proliferation) |

Data compiled from various sources, including Knutson et al., Mol Cancer Ther, 2014 and Konze et al., Cancer Res, 2017.

Signaling Pathways and Regulatory Mechanisms

EZH2 activity is tightly regulated and integrated into broader cellular signaling networks. Its function is not only dependent on the integrity of the PRC2 complex but is also influenced by upstream signaling cascades and crosstalk with other epigenetic modifications.

Canonical PRC2-Mediated Gene Silencing

The primary and most well-understood function of EZH2 is as the catalytic engine of the PRC2 complex. The complex is recruited to specific genomic regions, often by transcription factors or non-coding RNAs. Once localized, EZH2 catalyzes the trimethylation of H3K27, creating a repressive chromatin environment. This H3K27me3 mark can then be recognized by other protein complexes, such as Polycomb Repressive Complex 1 (PRC1), which further compacts the chromatin and solidifies the silent state.

Caption: Canonical EZH2 pathway within the PRC2 complex.

Upstream Regulation of EZH2 Activity

EZH2 expression and function are controlled by various signaling pathways implicated in cell growth and proliferation, such as the pRB-E2F and PI3K/AKT pathways.[1] For instance, the transcription factor E2F can directly drive the expression of EZH2. Furthermore, post-translational modifications of EZH2, such as phosphorylation, can modulate its activity and stability. Phosphorylation by kinases like AKT can enhance EZH2's methyltransferase activity, linking growth factor signaling directly to epigenetic gene silencing.

Caption: Upstream regulation of EZH2 expression and activity.

Experimental Protocols

Investigating the function of EZH2 requires specific biochemical and molecular biology techniques. The following sections detail the methodologies for two key experimental approaches: a histone methyltransferase (HMT) assay to measure enzymatic activity and chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map its genomic targets.

Protocol 1: In Vitro Histone Methyltransferase (HMT) Assay

This protocol describes a radiometric assay to measure the methyltransferase activity of the EZH2 complex and to determine the IC₅₀ of an inhibitor. The assay quantifies the transfer of a tritiated methyl group from [³H]-SAM to a histone H3 peptide substrate.

Materials:

-

Recombinant human PRC2 complex (containing EZH2, EED, SUZ12)

-

Histone H3 (1-27) peptide substrate

-

[³H]-S-adenosyl-L-methionine ([³H]-SAM)

-

S-adenosyl-L-homocysteine (SAH) for stop solution

-

Assay Buffer: 50 mM Tris-HCl pH 8.5, 5 mM MgCl₂, 4 mM DTT

-

Test inhibitor (e.g., Tazemetostat) dissolved in DMSO

-

96-well filter plates (e.g., phosphocellulose)

-

Scintillation fluid

-

Microplate scintillation counter

Procedure:

-

Enzyme and Substrate Preparation:

-

Dilute the PRC2 complex to a working concentration of 20 nM in cold Assay Buffer.

-

Dilute the Histone H3 peptide to a working concentration of 4 µM in Assay Buffer.

-

Prepare a 2X enzyme-substrate mix by combining equal volumes of the 20 nM PRC2 and 4 µM H3 peptide solutions.

-

-

Compound Plating:

-

Perform a serial dilution of the test inhibitor in DMSO.

-

Add 2 µL of each inhibitor dilution (or DMSO for 'no inhibitor' and 'no enzyme' controls) to the wells of a 96-well plate.

-

-

Enzyme Reaction:

-

Add 23 µL of the 2X enzyme-substrate mix to each well containing the inhibitor or DMSO.

-

Pre-incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Prepare the [³H]-SAM solution to a working concentration of 2 µM in Assay Buffer.

-

Initiate the reaction by adding 5 µL of the 2 µM [³H]-SAM solution to each well. The final reaction volume is 30 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 10 µL of 500 µM SAH in water.

-

Transfer 25 µL of the reaction mixture from each well to a phosphocellulose filter plate.

-

Wash the filter plate three times with 200 µL/well of 75 mM phosphoric acid to remove unincorporated [³H]-SAM.

-

Dry the filter plate completely.

-

Add 50 µL of scintillation fluid to each well.

-

Measure the radioactivity (counts per minute, CPM) using a microplate scintillation counter.

-

-

Data Analysis:

-

Subtract the background CPM (from 'no enzyme' controls) from all other readings.

-

Calculate the percent inhibition for each inhibitor concentration relative to the 'no inhibitor' (100% activity) control.

-

Plot percent inhibition versus inhibitor concentration on a logarithmic scale and use non-linear regression to determine the IC₅₀ value.

-

Protocol 2: Chromatin Immunoprecipitation Sequencing (ChIP-seq)

This protocol outlines the key steps to identify the genome-wide binding sites of EZH2 in a mammalian cell line.

Materials:

-

Mammalian cells (e.g., ~1x10⁷ cells per ChIP)

-

Formaldehyde (B43269) (37%)

-

PBS, Cell Lysis Buffer, Nuclear Lysis Buffer

-

Sonicator (e.g., Bioruptor)

-

ChIP-validated anti-EZH2 antibody

-

Control IgG (e.g., normal rabbit IgG)

-

Protein A/G magnetic beads

-

ChIP Dilution Buffer, Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, TE Buffer

-

Elution Buffer (1% SDS, 0.1 M NaHCO₃)

-

NaCl (5 M), EDTA (0.5 M)

-

RNase A, Proteinase K

-

DNA purification kit (e.g., PCR cleanup kit)

-

Reagents and equipment for library preparation and next-generation sequencing

Procedure:

-

Cross-linking:

-

Harvest cells and resuspend in fresh media.

-

Add formaldehyde to a final concentration of 1% and incubate at room temperature for 10 minutes to cross-link proteins to DNA.

-

Quench the reaction by adding glycine to a final concentration of 125 mM and incubating for 5 minutes.

-

Wash cells twice with ice-cold PBS.

-

-

Chromatin Preparation:

-

Lyse cells using Cell Lysis Buffer to isolate nuclei.

-

Lyse nuclei using Nuclear Lysis Buffer.

-

Shear chromatin by sonication to an average fragment size of 200-700 bp. Optimize sonication conditions for your specific cell type and equipment.

-

-

Immunoprecipitation (IP):

-

Pre-clear the chromatin lysate by incubating with Protein A/G magnetic beads for 1 hour at 4°C.

-

Set aside a small aliquot of the pre-cleared chromatin as 'Input' control.

-

Incubate the remaining chromatin overnight at 4°C with the anti-EZH2 antibody or control IgG.

-

Add pre-blocked Protein A/G magnetic beads to the antibody-chromatin mixture and incubate for 4 hours to capture the immune complexes.

-

-

Washing:

-

Sequentially wash the beads to remove non-specifically bound proteins and DNA:

-

1x with Low Salt Wash Buffer

-

1x with High Salt Wash Buffer

-

1x with LiCl Wash Buffer

-

2x with TE Buffer

-

-

-

Elution and Reverse Cross-linking:

-

Elute the chromatin from the beads using Elution Buffer.

-

Reverse the cross-links by adding NaCl to a final concentration of 200 mM and incubating at 65°C for at least 6 hours (or overnight). Treat the 'Input' sample in parallel.

-

-

DNA Purification:

-

Treat the samples with RNase A to degrade RNA, followed by Proteinase K to degrade proteins.

-

Purify the DNA using a PCR cleanup spin column or phenol-chloroform extraction.

-

-

Library Preparation and Sequencing:

-

Quantify the purified ChIP and Input DNA.

-

Prepare sequencing libraries from the ChIP and Input DNA samples according to the manufacturer's protocol (e.g., Illumina). This involves end-repair, A-tailing, and adapter ligation.

-

Perform PCR amplification of the libraries.

-

Sequence the libraries on a next-generation sequencing platform.

-

-

Data Analysis:

-

Align sequenced reads to the reference genome.

-

Use a peak-calling algorithm (e.g., MACS2) to identify regions of the genome that are significantly enriched in the EZH2 IP sample compared to the Input control.

-

Caption: Experimental workflow for EZH2 ChIP-seq.

References

- 1. EZH2 Homogeneous Assay Kit, Research Kits | CD BioSciences [epigenhub.com]

- 2. researchgate.net [researchgate.net]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. pnas.org [pnas.org]

- 5. EZH2 Homogeneous Assay Kit - Nordic Biosite [nordicbiosite.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Target Protein Binding of MMH1

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of MMH1, a novel molecular glue degrader. It details its mechanism of action, target protein binding, downstream signaling effects, and the experimental protocols used for its characterization. This compound represents a significant advancement in the field of targeted protein degradation, offering a unique modality for the selective removal of the epigenetic reader, Bromodomain-containing protein 4 (BRD4).

Executive Summary

This compound is a first-in-class molecular glue that induces the degradation of BRD4 by recruiting the CUL4-DCAF16 E3 ubiquitin ligase complex.[1][2] Unlike traditional inhibitors, this compound eliminates the target protein, leading to a more profound and sustained downstream effect. Its mechanism involves a novel "template-assisted covalent modification," where the second bromodomain of BRD4 (BRD4BD2), in complex with this compound, acts as a template to facilitate the covalent modification of a cysteine residue on DCAF16.[3] This stabilizes the ternary complex, leading to efficient ubiquitination and subsequent proteasomal degradation of BRD4.[3] The primary therapeutic consequence of BRD4 degradation is the suppression of the MYC oncogene, a key driver of cellular proliferation in many cancers.[4][5]

Data Presentation: Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various cellular assays. The following table summarizes the key degradation parameters for this compound in the K562 chronic myelogenous leukemia cell line. For comparison, the non-reactive analogue, this compound-NR, which lacks the reactive acrylamide (B121943) warhead, is included to demonstrate the necessity of the covalent interaction for degradation.

| Compound | Target(s) | Cell Line | DC₅₀ (16h) | Dₘₐₓ (16h) | Mechanism of Action |

| This compound | BRD4 | K562 | ~0.3 nM | ~95% | Covalent molecular glue-mediated degradation via DCAF16 recruitment |

| This compound-NR | BRD4 | K562 | Negligible Activity | Negligible Degradation | Non-reactive control; fails to recruit DCAF16 effectively |

Table 1: Quantitative degradation data for this compound and its non-reactive analog, this compound-NR. Data has been synthesized from published studies in K562 cells.[3][6]

Mechanism of Action and Signaling Pathways

This compound operates as a molecular glue, a small molecule that induces or stabilizes protein-protein interactions.[7][8] The core mechanism of this compound is the formation of a ternary complex between BRD4BD2 and the DCAF16 E3 ligase substrate receptor.[3]

Template-Assisted Covalent Modification

The interaction between this compound, BRD4BD2, and DCAF16 is a prime example of template-assisted covalent modification.[3][9] The pre-existing structural complementarity between BRD4BD2 and DCAF16 optimally orients the reactive acrylamide moiety of this compound for covalent modification of Cysteine 58 (Cys58) on DCAF16.[3] This covalent bond locks in the ternary complex, significantly enhancing its stability and leading to robust ubiquitination of BRD4.[3] The non-reactive this compound-NR, which cannot form this covalent bond, fails to stabilize the ternary complex, resulting in a lack of degradation.[3]

Figure 1: Mechanism of this compound-induced BRD4 degradation.

Downstream Signaling Consequences

BRD4 is a critical epigenetic reader that binds to acetylated histones and recruits transcriptional machinery to promoters and super-enhancers, driving the expression of key oncogenes.[9][10] The most significant downstream target of BRD4 is the MYC proto-oncogene.[4][5]

By degrading BRD4, this compound effectively evicts it from chromatin, leading to a rapid and sustained downregulation of MYC transcription.[5] This has profound effects on cancer cell biology:

-

Inhibition of Cell Proliferation: MYC is a master regulator of cell cycle progression and proliferation.[11] Its suppression leads to cell cycle arrest.

-

Induction of Apoptosis: BRD4 degradation leads to the downregulation of anti-apoptotic proteins from the BCL-2 family (e.g., BCL-2, BCL-xL, MCL-1).[12] This shifts the cellular balance towards apoptosis.

Figure 2: Key downstream signaling pathways affected by BRD4 degradation.

Experimental Protocols

The characterization of this compound and its interaction with BRD4 and DCAF16 relies on a suite of biochemical and cellular assays. Detailed methodologies for key experiments are provided below.

Western Blot for BRD4 Degradation

This protocol is used to quantify the reduction in BRD4 protein levels following treatment with this compound.

Materials:

-

Cell line of interest (e.g., K562)

-

This compound and vehicle control (DMSO)

-

6-well plates

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

Laemmli sample buffer

-

SDS-PAGE gels and running buffer

-

PVDF membrane and transfer buffer

-

Blocking buffer (5% non-fat dry milk in TBST)

-

Primary antibodies (anti-BRD4, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibody

-

ECL substrate and imaging system

Procedure:

-

Cell Culture and Treatment: Seed K562 cells in 6-well plates. Treat cells with a serial dilution of this compound (e.g., 0.1 nM to 1 µM) and a vehicle control for the desired time (e.g., 16 hours).

-

Cell Lysis: Harvest cells, wash with ice-cold PBS, and lyse in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Normalize protein concentrations and prepare samples with Laemmli buffer. Boil at 95°C for 5 minutes.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and run to separate proteins by size.

-

Protein Transfer: Transfer separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature.

-

Incubate with primary anti-BRD4 antibody overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

-

Wash again and incubate with a primary antibody for a loading control (e.g., anti-GAPDH).

-

-

Signal Detection: Apply ECL substrate and visualize bands using an imaging system.

-

Data Analysis: Quantify band intensities and normalize the BRD4 signal to the loading control to determine the percentage of remaining protein.[13]

Figure 3: Experimental workflow for Western Blotting.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for Ternary Complex Formation

This assay quantifies the formation of the [BRD4]-[this compound]-[DCAF16] ternary complex in a homogeneous format.[14]

Materials:

-

Tagged recombinant proteins: e.g., His-tagged BRD4BD2 and GST-tagged DDB1-DCAF16 complex.

-

TR-FRET donor: e.g., Terbium (Tb)-conjugated anti-His antibody.

-

TR-FRET acceptor: e.g., d2-conjugated anti-GST antibody.

-

This compound compound.

-

Assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, 0.05% BSA, pH 7.4).

-

384-well low-volume microplates.

-

TR-FRET plate reader.

Procedure:

-

Reagent Preparation: Prepare stock solutions of proteins and antibodies. Serially dilute this compound in assay buffer.

-

Assay Setup:

-

Add diluted this compound solutions to the wells of a 384-well plate.

-

Prepare a master mix of His-BRD4BD2 and GST-DDB1-DCAF16 and add to the wells.

-

Prepare a master mix of the Tb-anti-His and d2-anti-GST antibodies and add to the wells.

-

-

Incubation: Incubate the plate at room temperature for 2-4 hours, protected from light, to allow complex formation.

-

Signal Detection: Read the plate on a TR-FRET enabled reader, exciting at ~340 nm and measuring emission at ~620 nm (donor) and 665 nm (acceptor).

-

Data Analysis: Calculate the TR-FRET ratio (Emission665nm / Emission620nm). Plot the ratio against the this compound concentration to generate a dose-response curve and determine the EC₅₀ for ternary complex formation.[15]

Figure 4: Experimental workflow for TR-FRET.

Co-Immunoprecipitation (Co-IP) for In-Cell Ternary Complex Validation

This protocol validates the this compound-dependent interaction between BRD4 and DCAF16 within a cellular context.[3]

Materials:

-

HEK293T cells.

-

Plasmids for expressing tagged proteins (e.g., Flag-BRD4BD2 and HA-DCAF16).

-

Transfection reagent.

-

This compound, DMSO, and a neddylation inhibitor (e.g., MLN4924).

-

IP Lysis Buffer.

-

Anti-Flag affinity gel/beads.

-

Wash buffer.

-

Elution buffer or Laemmli sample buffer.

-

Antibodies for Western blot (anti-Flag, anti-HA).

Procedure:

-

Cell Culture and Transfection: Co-transfect HEK293T cells with plasmids expressing Flag-BRD4BD2 and HA-DCAF16.

-

Cell Treatment: After 48 hours, pre-treat cells with MLN4924 (to inhibit cullin-RING ligase activity and prevent substrate degradation) for 1 hour. Then, treat with this compound (e.g., 1 µM) or DMSO for 4 hours.

-

Cell Lysis: Harvest and lyse cells in IP Lysis Buffer.

-

Immunoprecipitation:

-

Incubate the cleared cell lysates with anti-Flag affinity beads to pull down Flag-BRD4BD2 and its interacting partners.

-

Wash the beads extensively to remove non-specific binders.

-

-

Elution and Analysis: Elute the bound proteins from the beads and analyze by Western blot using anti-Flag and anti-HA antibodies.

-

Interpretation: Detection of HA-DCAF16 in the Flag-BRD4BD2 immunoprecipitate from this compound-treated cells, but not from DMSO-treated cells, confirms the formation of the ternary complex in vivo.

Conclusion

This compound is a potent and selective molecular glue degrader of BRD4, operating through a sophisticated mechanism of template-assisted covalent modification. By hijacking the CUL4-DCAF16 E3 ligase, it efficiently targets BRD4 for proteasomal degradation, leading to the suppression of the MYC oncogene and induction of apoptosis in cancer cells. The experimental protocols detailed in this guide provide a robust framework for the characterization of this compound and other molecular glue degraders, enabling researchers to further explore this exciting therapeutic modality. The continued investigation into such compounds holds significant promise for the development of novel therapeutics against previously challenging drug targets.

References

- 1. rcsb.org [rcsb.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Compensatory induction of MYC expression by sustained CDK9 inhibition via a BRD4-dependent mechanism | eLife [elifesciences.org]

- 5. BRD4 degradation blocks expression of MYC and multiple forms of stem cell resistance in Ph+ chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Exploration of the Tunability of BRD4 Degradation by DCAF16 Trans-labelling Covalent Glues - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. benchchem.com [benchchem.com]

- 9. Template-assisted covalent modification of DCAF16 underlies activity of BRD4 molecular glue degraders. | Broad Institute [broadinstitute.org]

- 10. Structural Basis for Acetylated Histone H4 Recognition by the Human BRD2 Bromodomain - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Targeting MYC and BCL2 by a natural compound for “double‐hit” lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. General Stepwise Approach to Optimize a TR-FRET Assay for Characterizing the BRD/PROTAC/CRBN Ternary Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

The Interplay of Mismatch Repair and Ubiquitination: A Technical Overview of MLH1 and the CUL4 E3 Ubiquitin Ligase

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is paramount for cellular function and organismal health. To this end, cells have evolved intricate DNA repair mechanisms to counteract the constant threat of DNA damage. Among these, the DNA Mismatch Repair (MMR) pathway is critical for correcting errors that arise during DNA replication. A key player in this pathway is the MutL Homolog 1 (MLH1) protein. Concurrently, the ubiquitin-proteasome system, orchestrated by E3 ubiquitin ligases, plays a pivotal role in regulating cellular processes, including the DNA damage response, by targeting proteins for degradation. The Cullin-4 (CUL4) E3 ubiquitin ligase complex is a versatile regulator of genome stability. This technical guide provides an in-depth exploration of the MMR protein MLH1 and the CUL4 E3 ubiquitin ligase, focusing on their individual roles, the architecture of their respective pathways, and the emerging evidence of functional crosstalk in the broader context of the DNA damage response. While a direct physical interaction between MLH1 and the CUL4 ligase complex has not been established in the current literature, their coordinated involvement in cell cycle control and DNA repair suggests a functional interplay crucial for maintaining genomic homeostasis.

Core Components and Pathways

The DNA Mismatch Repair (MMR) Pathway and the Role of MLH1

The MMR system is a highly conserved pathway that rectifies base-base mismatches and insertion-deletion loops that occur during DNA replication.[1] The process is initiated by the recognition of the mismatch by the MutSα (a heterodimer of MSH2 and MSH6) or MutSβ (a heterodimer of MSH2 and MSH3) complex.[1] Following mismatch recognition, the MutLα complex, a heterodimer of MLH1 and PMS2, is recruited to the site of the lesion.[1] MLH1 is an essential MMR protein that forms this obligate heterodimer with PMS2.[2] The MLH1-PMS2 heterodimer possesses an endonuclease activity that introduces a nick in the newly synthesized strand, marking it for excision.[3] This excision is carried out by exonucleases, such as EXO1, followed by DNA resynthesis by DNA polymerase and ligation by DNA ligase.[4]

Deficiencies in MMR, often due to mutations in the MLH1 gene, lead to a hypermutable phenotype, characterized by microsatellite instability, and are associated with Lynch syndrome, a hereditary predisposition to cancer.[3] Beyond its canonical role in MMR, MLH1 is also implicated in signaling for cell cycle checkpoint activation and apoptosis in response to certain types of DNA damage.[3][5] Specifically, MLH1 has been shown to be involved in the G2-M cell cycle checkpoint arrest following ionizing radiation.[6][7]

The CUL4 E3 Ubiquitin Ligase Complex

The Cullin-RING Ligases (CRLs) represent the largest family of E3 ubiquitin ligases and are responsible for targeting a vast number of proteins for ubiquitination and subsequent proteasomal degradation.[8] The CRL4 complex is assembled around a Cullin-4 (CUL4A or CUL4B) scaffold protein.[9] The C-terminus of CUL4 binds to a RING-box protein (RBX1 or RBX2), which recruits the E2 ubiquitin-conjugating enzyme.[8] The N-terminus of CUL4 associates with the adaptor protein DNA Damage-Binding Protein 1 (DDB1).[9] DDB1, in turn, recruits a diverse array of substrate receptors known as DDB1-CUL4 Associated Factors (DCAFs), which provide substrate specificity to the complex.[10]

The CRL4 complex plays a crucial role in various cellular processes, including DNA replication, DNA repair, and cell cycle control.[8] It regulates the stability of key proteins such as the replication licensing factor Cdt1 and the cyclin-dependent kinase inhibitors p21 and p27.[11][12][13]

Quantitative Data on Protein Interactions

While direct quantitative data for an MLH1-CUL4 interaction is unavailable, this section provides representative data on the interactions of MLH1 with its known partners and a list of validated substrates for the CRL4 E3 ligase complex.

| MLH1 Interaction Partners | Cellular Function | Supporting Evidence |

| PMS2 | Forms the MutLα heterodimer, essential for MMR endonuclease activity.[2] | Co-immunoprecipitation, Yeast two-hybrid, Functional assays.[2][14] |

| EXO1 | Exonuclease involved in the excision step of MMR.[4] | Co-immunoprecipitation, Yeast two-hybrid.[1] |

| MSH2 | Component of the MutSα and MutSβ mismatch recognition complexes. | Yeast two-hybrid. |

| MSH4 | Meiosis-specific MutS homolog.[15] | Co-immunoprecipitation.[15] |

| BLM | Bloom syndrome protein, a RecQ helicase involved in DNA repair.[4] | Yeast two-hybrid. |

| MBD4 | A glycosylase involved in base excision repair.[4] | Yeast two-hybrid. |

| Myc | Transcription factor.[4] | Yeast two-hybrid. |

| Validated Substrates of the CRL4 E3 Ubiquitin Ligase Complex | Cellular Function |

| Cdt1 | DNA replication licensing factor.[10] |

| p21 (CDKN1A) | Cyclin-dependent kinase inhibitor, cell cycle regulation.[13] |

| p27 (CDKN1B) | Cyclin-dependent kinase inhibitor, cell cycle regulation.[11] |

| DDB2 | DNA damage-binding protein 2, involved in nucleotide excision repair. |

| XPC | Xeroderma pigmentosum complementation group C, DNA repair. |

| c-Jun | Transcription factor. |

| Histones (H2A, H3, H4) | Chromatin structure and regulation. |

| SET8 (PR-Set7) | Histone methyltransferase. |

| Chk1 | Checkpoint kinase, DNA damage response.[16] |

Signaling Pathways and Experimental Workflows

CRL4 Ubiquitin Ligase Pathway

The canonical pathway for the CRL4 E3 ubiquitin ligase involves the assembly of the core complex and the subsequent ubiquitination of a target substrate.

DNA Mismatch Repair (MMR) Pathway

The MMR pathway is a sequential process involving mismatch recognition, strand discrimination, excision, and resynthesis.

References

- 1. Characterization of a Highly Conserved Binding Site of Mlh1 Required for Exonuclease I-Dependent Mismatch Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Protocol for establishing a protein-protein interaction network using tandem affinity purification followed by mass spectrometry in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. DNA mismatch repair gene MLH1 induces apoptosis in prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. en.bio-protocol.org [en.bio-protocol.org]

- 5. aacrjournals.org [aacrjournals.org]

- 6. aacrjournals.org [aacrjournals.org]

- 7. Defective expression of the DNA mismatch repair protein, MLH1, alters G2-M cell cycle checkpoint arrest following ionizing radiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Cullin-RING E3 ubiquitin ligase CRL4-DCAF1 complex dimerizes via a short helical region in DCAF1 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PIKES Analysis Reveals Response to Degraders and Key Regulatory Mechanisms of the CRL4 Network. [sonar.ch]

- 10. A family of diverse Cul4-Ddb1-interacting proteins includes Cdt2, which is required for S phase destruction of the replication factor Cdt1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ashpublications.org [ashpublications.org]

- 12. royalsocietypublishing.org [royalsocietypublishing.org]

- 13. Small molecule NSC1892 targets the CUL4A/4B-DDB1 interactions and causes impairment of CRL4DCAF4 E3 ligases to inhibit colorectal cancer cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Identification of Lynch syndrome mutations in the MLH1-PMS2 interface that disturb dimerization and mismatch repair - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Crosstalk between repair pathways elicits double-strand breaks in alkylated DNA and implications for the action of temozolomide | eLife [elifesciences.org]

- 16. mdpi.com [mdpi.com]

The Role of MLH1 in Cancer Cells: A Technical Overview of its Biological Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

MutL Homolog 1 (MLH1) is a cornerstone of the DNA Mismatch Repair (MMR) system, a critical cellular process for maintaining genomic integrity. Beyond its canonical role in correcting DNA replication errors, MLH1 has emerged as a pivotal player in orchestrating cellular responses to DNA damage, thereby influencing cancer development, progression, and therapeutic response. This technical guide provides an in-depth examination of the biological effects of MLH1 in cancer cells, with a focus on its involvement in apoptosis, cell cycle regulation, and the innate immune response. Detailed experimental protocols, quantitative data summaries, and visualizations of key signaling pathways are presented to support further research and drug development efforts in this area. It is important to note that the scientific literature predominantly refers to "MLH1," and it is presumed that "MMH1" in the context of this topic is a typographical error.

Introduction to MLH1

The MLH1 gene encodes a protein that is essential for the function of the DNA mismatch repair (MMR) pathway.[1] The MLH1 protein forms a heterodimer with PMS2 to create the MutLα complex, which is a key component of the MMR machinery responsible for identifying and correcting base-base mismatches and insertion-deletion loops that can arise during DNA replication.[1]

Defects in the MLH1 gene, either through germline mutations or epigenetic silencing via promoter hypermethylation, lead to MMR deficiency (dMMR) and are a hallmark of Lynch syndrome, a hereditary condition that predisposes individuals to various cancers, particularly colorectal cancer.[2][3] Sporadic cancers with dMMR, often due to MLH1 promoter hypermethylation, also represent a significant subset of various tumor types.[2] The loss of MLH1 function results in a hypermutable phenotype known as microsatellite instability (MSI), characterized by the accumulation of mutations in repetitive DNA sequences.[2]

Beyond its role in maintaining genomic stability, MLH1 is intricately involved in signaling pathways that determine cell fate in response to DNA damage induced by endogenous processes or exogenous agents such as chemotherapy.

MLH1 and Apoptosis

A critical function of MLH1 in cancer cells is its ability to mediate apoptosis, or programmed cell death, in response to DNA damage. This pro-apoptotic role is a key determinant of the sensitivity of cancer cells to various chemotherapeutic agents.

MLH1-p53 Dependent Apoptosis

In the presence of DNA damage induced by certain agents, MLH1 can signal to the tumor suppressor protein p53 to initiate apoptosis. Alkylating agents, for example, can induce phosphorylation of p53 at Serine-15 in an MLH1-dependent manner, leading to apoptosis.[4] This suggests a model where MLH1, upon recognizing DNA lesions, participates in a signaling cascade that activates p53. Activated p53 can then transcriptionally upregulate pro-apoptotic genes.

MLH1-c-Abl Dependent Apoptosis

MLH1 also plays a role in a p53-independent apoptotic pathway involving the c-Abl tyrosine kinase. In response to DNA damage, c-Abl can be phosphorylated and activated, which in turn can lead to the induction of apoptosis.[5] Studies have shown that the expression of MLH1 in cancer cells leads to an increase in phosphorylated c-Abl, and inhibition of c-Abl can abrogate MLH1-induced apoptosis.[5] This pathway appears to be particularly relevant in prostate cancer cells.[5]

Quantitative Data on MLH1-Mediated Apoptosis

The pro-apoptotic function of MLH1 is evident in the differential sensitivity of MLH1-proficient and -deficient cancer cells to various stimuli.

| Cell Line | Treatment | MLH1 Status | Apoptosis Percentage | Reference |

| DU145 (Prostate) | None (48h) | Proficient | 15.7% | [5] |

| DU145 (Prostate) | None (48h) | Deficient (Vector) | 10.3% | [5] |

| DU145 (Prostate) | None (72h) | Proficient | 26.0% | [5] |

| DU145 (Prostate) | None (72h) | Deficient (Vector) | 14.6% | [5] |

MLH1 and Cell Cycle Regulation

MLH1 plays a crucial role in the cell cycle checkpoint response to DNA damage. The presence of functional MLH1 can lead to cell cycle arrest, providing time for DNA repair or, if the damage is too severe, commitment to apoptosis.

G2/M Checkpoint Arrest

Following treatment with DNA damaging agents like fluoropyrimidines or ionizing radiation, MLH1-proficient cells exhibit a more pronounced G2/M cell cycle arrest compared to their MLH1-deficient counterparts.[6][7] This G2 arrest is a true arrest and not a result of mitotic arrest, as indicated by elevated levels of cyclin B1.[6] The inability of MLH1-deficient cells to properly arrest at the G2/M checkpoint can lead to the propagation of mutations and contributes to their resistance to certain therapies.

Quantitative Data on MLH1 and Cell Cycle Distribution

| Cell Line | Treatment | MLH1 Status | % of Cells in G2/M | Fold Increase in G2 Arrest | Reference |

| HCT116 (Colon) | FdUrd | Proficient | Not specified | ~2-fold greater than deficient | [6] |

| ME-10 (Murine) | FdUrd | Proficient | Not specified | ~4-fold greater than deficient | [6] |

| HCT116 (Colon) | LDR-IR (72h) | Proficient | ~25-30% | ~1.2-1.3-fold greater than deficient | |

| HCT116 (Colon) | LDR-IR (72h) | Deficient | ~20-25% | - |

MLH1 Deficiency and Activation of the cGAS-STING Pathway

A fascinating and clinically significant consequence of MLH1 deficiency is the activation of the innate immune system through the cGAS-STING pathway. This has profound implications for the immunogenicity of dMMR tumors and their response to immune checkpoint inhibitors.

Mechanism of Activation

In the absence of MLH1, the DNA repair process can become aberrant, leading to the accumulation of cytosolic double-stranded DNA (dsDNA) fragments. This cytosolic dsDNA is recognized by the DNA sensor cyclic GMP-AMP synthase (cGAS). Upon binding to dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates the stimulator of interferon genes (STING) protein located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and activates TANK-binding kinase 1 (TBK1), which in turn phosphorylates and activates interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of type I interferons (IFNs), such as IFN-β.

Downstream Effects

The secretion of type I IFNs by tumor cells leads to the upregulation of a battery of interferon-stimulated genes (ISGs) in both the tumor cells and surrounding immune cells. Key ISGs include those encoding for chemokines like CCL5 and CXCL10, which are potent attractants for cytotoxic T lymphocytes (CTLs). This creates an inflamed tumor microenvironment that is more susceptible to immune-mediated clearance and is a key reason why dMMR/MSI-high tumors often respond well to immune checkpoint blockade therapies.

Quantitative Data on cGAS-STING Pathway Activation in dMMR Cells

| Cell Line/Model | MLH1 Status | Measured Parameter | Fold Induction/Change | Reference |

| MC38 (Colon) | Deficient (knockout) | Ccl5 mRNA | Upregulated vs. proficient | |

| MC38 (Colon) | Deficient (knockout) | Cxcl10 mRNA | Upregulated vs. proficient | |

| Murine CRC Organoids | Deficient (knockdown) | Ccl5 mRNA | Upregulated vs. proficient | |

| Murine CRC Organoids | Deficient (knockdown) | Cxcl10 mRNA | Upregulated vs. proficient | |

| Huh7-S10-3 (Liver) | HEV infection | ISG15 mRNA | ~10-15 fold |

MLH1 Status and Drug Sensitivity

The proficiency of the MMR system, with MLH1 as a central component, is a critical determinant of tumor cell response to various chemotherapeutic agents.

Resistance in MLH1-Deficient Cells

MLH1-deficient cancer cells are notoriously resistant to certain classes of chemotherapeutic drugs, including alkylating agents (e.g., temozolomide) and antimetabolites (e.g., 5-fluorouracil (B62378) and 6-thioguanine).[2][6] This resistance is thought to arise from a "damage tolerance" phenotype, where the cells fail to recognize and respond to the DNA lesions induced by these drugs, thus avoiding the triggering of apoptosis or cell cycle arrest.

Sensitivity in MLH1-Proficient Cells

Conversely, MLH1-proficient cells are generally more sensitive to these agents. The functional MMR system recognizes the drug-induced DNA damage, leading to the activation of apoptotic pathways and cell cycle checkpoints, ultimately resulting in cell death.

Quantitative Data on Drug Sensitivity (IC50 Values)

| Cell Line | Drug | MLH1 Status | IC50 (µM) | Fold Resistance (Deficient/Proficient) | Reference |

| HCT116 (Colon) | 5-Fluorouracil (continuous) | Deficient | >7.5 | ~18-fold | [6] |

| HCT116 (Colon) | 5-Fluorouracil (continuous) | Proficient | ~0.42 | - | [6] |

| HCT116 (Colon) | FdUrd (continuous) | Deficient | >7.5 | ~17-fold | [6] |

| HCT116 (Colon) | FdUrd (continuous) | Proficient | ~0.44 | - | [6] |

| CT-5 (Murine) | FdUrd (2h pulse) | Deficient | Not specified | ~3-fold | [6] |

| ME-10 (Murine) | FdUrd (2h pulse) | Proficient | Not specified | - | [6] |

| HCT116 (Colon) | Cordycepin (24h) | Deficient | 137 ± 7 | ~1.9-fold | [6] |

| HCT116 (Colon) | Cordycepin (24h) | Proficient | 73 ± 5 | - | [6] |

| HCT116 (Colon) | Irinotecan (SN-38) | Deficient | Lower than proficient | More sensitive | |

| HCT116+ch3 (Colon) | Irinotecan (SN-38) | Proficient | Higher than deficient | More resistant |

Experimental Protocols

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

Principle: This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection by flow cytometry. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live and early apoptotic cells, but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.

Procedure:

-

Cell Preparation:

-

Induce apoptosis in your target cancer cells using the desired treatment. Include both positive and negative control groups.

-

For adherent cells, gently trypsinize and collect the cells. For suspension cells, collect them directly.

-

Wash the cells twice with cold phosphate-buffered saline (PBS) and centrifuge at 300 x g for 5 minutes.

-

-

Staining:

-

Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples by flow cytometry within one hour.

-

Gating:

-

Annexin V-negative / PI-negative: Viable cells

-

Annexin V-positive / PI-negative: Early apoptotic cells

-

Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

-

Annexin V-negative / PI-positive: Necrotic cells

-

-

Cell Cycle Analysis by Propidium Iodide (PI) Staining